BenchChemオンラインストアへようこそ!

Dichloro-all-trans-retinone

Retinoic acid signaling RALDH selectivity ALDH2 off-target avoidance

Dichloro-all-trans-retinone (DAR) is the only commercially available inhibitor that simultaneously blocks all three RALDH isoforms (RALDH1/2/3) at nanomolar concentrations while exhibiting zero activity against mitochondrial ALDH2. Unlike legacy pan-ALDH inhibitors (DEAB, disulfiram, WIN 18446), DAR eliminates confounding polypharmacology, enabling clean attribution of phenotypes to ATRA synthesis blockade. Validated in ocular, developmental, cancer stem cell, and reproductive biology models. Procure DAR for unambiguous target validation studies.

Molecular Formula C21H28Cl2O
Molecular Weight 367.35
Cat. No. B1192555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro-all-trans-retinone
SynonymsDichloro-all-trans-retinone;  Dichloro all trans retinone;  DAR
Molecular FormulaC21H28Cl2O
Molecular Weight367.35
Structural Identifiers
SMILESO=C(/C=C(C)/C=C/C=C(C)/C=C/C1=C(C)CCCC1(C)C)C(Cl)Cl
InChIInChI=1S/C21H28Cl2O/c1-15(8-6-9-16(2)14-19(24)20(22)23)11-12-18-17(3)10-7-13-21(18,4)5/h6,8-9,11-12,14,20H,7,10,13H2,1-5H3/b9-6+,12-11+,15-8+,16-14+
InChIKeyNWWAQIKCANAFJE-YCNIQYBTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dichloro-all-trans-retinone (DAR) for Selective RALDH Inhibition: Key Identity, Class, and Procurement Baseline


Dichloro-all-trans-retinone (DAR; CAS 2089135-65-7; C21H28Cl2O; MW 367.35) is a synthetic, mechanism-based irreversible inhibitor of the retinaldehyde dehydrogenase (RALDH/ALDH1A) subfamily. First reported by Summers et al. and extensively characterized by Harper et al., DAR inhibits all three class-1 ALDH isoforms — RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3) — which catalyze the terminal, irreversible oxidation of retinaldehyde to all-trans-retinoic acid (ATRA). [1] DAR was rationally designed by appending a dichloromethane warhead to the retinyl scaffold, exploiting the larger substrate entrance tunnel of RALDH enzymes relative to other ALDH family members to achieve isoform discrimination. [2] The compound occupies a unique position: before its disclosure, no commercially available inhibitor specifically targeted the RALDH isozymes without also inhibiting mitochondrial ALDH2 or other ALDH family members — a selectivity gap that defines its procurement rationale. [1]

Why Dichloro-all-trans-retinone Cannot Be Replaced by Generic ALDH Inhibitors in RALDH-Targeted Research


RALDH enzymes are embedded within a superfamily of 19 human ALDH isoforms that share a conserved catalytic mechanism but serve divergent physiological roles. [1] Legacy inhibitors used to block ATRA synthesis — including disulfiram, DEAB (4-diethylaminobenzaldehyde), citral, and WIN 18446 — all lack RALDH isoform selectivity and potently inhibit mitochondrial ALDH2, an enzyme critical for alcohol detoxification and cardioprotective signaling. [2] Disulfiram, for instance, inhibits ALDH2 with an IC50 of ~1.45 µM, producing the disulfiram-ethanol reaction that caused WIN 18446 to be withdrawn from human contraceptive trials. DEAB irreversibly inhibits ALDH1A2, ALDH2, and ALDH7A1. [2] Consequently, substituting DAR with any of these pan-ALDH inhibitors introduces confounding polypharmacology: observed phenotypes cannot be unambiguously attributed to RALDH blockade when multiple ALDH isozymes are simultaneously inhibited. The quantitative evidence below demonstrates that DAR is the only compound to date that simultaneously inhibits all three RALDH isoforms at nanomolar concentrations while exhibiting zero detectable activity against ALDH2 — a selectivity profile that generic substitution cannot replicate. [1]

Dichloro-all-trans-retinone (DAR): Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Absolute Selectivity for RALDH Isoforms Over Mitochondrial ALDH2: DAR vs. WIN 18446

DAR exhibits complete selectivity for RALDH1/2/3 with zero detectable inhibition of human mitochondrial ALDH2, in contrast to WIN 18446 — the closest-in-class irreversible RALDH inhibitor — which potently inhibits ALDH2. In recombinant enzyme assays, DAR produced no inhibition of hALDH2 at concentrations up to 100 µM using propionaldehyde (5 mM) as substrate in a spectrophotometric NADH absorbance assay at 340 nm, whereas WIN 18446 inhibited hALDH2 with an IC50 of 229.33 ± 40.95 nM under identical conditions. [1] This represents a >436-fold selectivity window for DAR over ALDH2 at the highest tested concentration, compared to a complete absence of selectivity for WIN 18446. The ALDH2-inhibitory activity of WIN 18446 is clinically consequential: the disulfiram-ethanol reaction observed in human volunteers administered WIN 18446 led to its withdrawal as a male contraceptive candidate. [2]

Retinoic acid signaling RALDH selectivity ALDH2 off-target avoidance

Pan-RALDH Isoform Coverage with Differential Nanomolar Potency: DAR vs. Isoform-Selective Inhibitors NCT-505 and CM121

DAR is the only reported inhibitor that simultaneously targets all three RALDH isoforms (RALDH1, RALDH2, RALDH3) at low nanomolar concentrations, whereas newer isoform-selective agents each address only a single isoform. DAR inhibits recombinant chicken RALDH1 with IC50 = 434.70 ± 99.70 nM, RALDH2 with IC50 = 55.00 ± 10.71 nM, and RALDH3 with IC50 = 161.27 ± 16.57 nM (20 min pre-incubation, 250 µM retinaldehyde substrate, NADH fluorescence-based quantification). [1] In contrast, NCT-505 is a potent ALDH1A1-selective inhibitor (IC50 = 7 nM) but exhibits weak or negligible inhibition of ALDH1A2 (>57 µM), ALDH1A3 (22.8 µM), and ALDH2 (20.1 µM). [2] CM121 is a reversible, active site-directed ALDH1A2 inhibitor (IC50 = 0.54 µM; Kd = 1.1 µM) with no reported activity against ALDH1A1 or ALDH1A3 at comparable concentrations. Therefore, when an experimental design requires simultaneous suppression of ATRA synthesis from all three RALDH isoforms — as in developmental biology or whole-tissue pharmacology — DAR is the only compound that can achieve this with a single agent.

RALDH isoform profiling ALDH1A1 selectivity Pan-RALDH inhibition

Cellular Target Engagement: ATRA Synthesis Inhibition in RALDH2-Expressing Cells with Sub-Micromolar Potency

DAR demonstrates quantitative target engagement in a cellular context, inhibiting endogenous ATRA synthesis in DOX-inducible RALDH2-eGFP expressing cells. Treatment with DAR for 24 hrs resulted in statistically significant ATRA synthesis inhibition at concentrations as low as 0.05 µM (↓42%, p<0.01), with near-complete suppression at 1 µM (↓92%, p<0.001) and 2 µM (↓93%, p<0.001) relative to vehicle control. [1] After normalization to RALDH2 protein expression, the cellular IC50 for ATRA synthesis inhibition was calculated as 187.20 ± 40.80 nM. [1] A cytotoxicity assessment in the same cell line determined IC50 values of 2.94 ± 1.58 µM (DNA content) and 3.09 ± 0.48 µM (ATP production), yielding a cellular selectivity window of ~15-fold between ATRA synthesis inhibition and cytotoxicity. [1] Comparatively, disulfiram and DEAB — the most commonly used ALDH inhibitors in cell-based assays — lack this quantitative characterization of RALDH-specific cellular target engagement versus cytotoxicity and are confounded by their known ALDH2 and ALDH3A1 inhibitory activities, which themselves can alter cellular redox balance, proliferation, and chemoresistance independently of ATRA synthesis. [2]

Cellular ATRA synthesis assay RALDH2 target engagement DAR cellular IC50

Ex Vivo Efficacy in Native Tissue: RALDH2 Inhibition in Choroid Lysates from a Myopia Model

DAR's inhibitory efficacy has been validated in a physiologically relevant ex vivo system using choroid cytosol fractions from chick eyes — a model in which RALDH2 is the predominant ATRA-synthesizing enzyme and is upregulated during recovery from form-deprivation myopia. [1] Pre-incubation of choroidal cytosol fractions with DAR (0.10–6 µM for 20 min at 37°C) resulted in 92–99% inhibition of RALDH2 activity in control choroid lysates and 70–96% inhibition in recovering choroid lysates (p<0.001 vs. vehicle). [1] Non-linear regression analysis determined that DAR inhibited RALDH2 activity in recovering choroid cytosol fractions with nanomolar potency, consistent with the recombinant enzyme IC50. [1] In the same model, RALDH2 protein expression was upregulated ~125% in recovering eyes relative to contralateral controls, associated with a ~136% increase in RALDH enzymatic activity — and DAR effectively suppressed this disease-associated activity increase. [1] No comparable ex vivo tissue efficacy data exist for disulfiram, DEAB, WIN 18446, NCT-505, or CM121 in this well-characterized ocular ATRA synthesis model, where tissue-specific factors (endogenous substrate competition, protein binding, redox environment) can substantially alter inhibitor performance relative to recombinant enzyme assays.

Ex vivo RALDH2 inhibition Choroid ATRA synthesis Myopia research tool

Irreversible Inhibition Mechanism by Dichloromethyl Warhead: Mechanistic Differentiation from Reversible Inhibitors

DAR functions as a mechanism-based irreversible inhibitor, forming a covalent adduct with the active-site cysteine residue of RALDH enzymes. [1] The dichloromethane moiety serves as an electrophilic warhead; upon nucleophilic attack by the catalytic cysteine thiol, chloride displacement generates a covalent thioether bond that permanently inactivates the enzyme. [2] This mechanism was rationally designed based on the X-ray crystal structure of WIN 18446 bound to human RALDH2, which revealed a covalent bond between the terminal carbon of WIN 18446 and the ALDH active cysteine (Cys302), with chloride displacement. [2] The irreversible nature of DAR inhibition is functionally significant: in the ex vivo choroid experiments, RALDH2 activity remained suppressed following DAR pre-incubation and subsequent dilution into the reaction mixture, confirming irreversible target modification. [1] In contrast, citral and gossypol are reversible, noncompetitive inhibitors of ALDH1/2/3, while CM121 is a reversible active-site inhibitor of ALDH1A2 (Kd = 1.1 µM). [3] Irreversible inhibition confers prolonged target suppression that persists beyond free drug clearance — a pharmacodynamic property potentially advantageous for in vivo protocols with intermittent dosing but requiring careful consideration of recovery kinetics determined by de novo enzyme synthesis rates.

Irreversible RALDH inhibition Covalent inhibitor Dichloromethyl warhead

Dichloro-all-trans-retinone (DAR): Evidence-Backed Research and Industrial Application Scenarios


RALDH2-Specific Target Validation in Ocular Pharmacology Without ALDH2 Confounding

In myopia research, choroidal RALDH2 is the principal source of ATRA, and its activity increases ~136% during recovery from form-deprivation myopia. [1] DAR is the only inhibitor validated in this tissue context: it suppressed RALDH2 activity by 92–99% in choroid cytosol fractions at 0.10–6 µM, with no risk of ALDH2-mediated off-target effects that could alter ocular vascular tone or ethanol metabolism. [1] By contrast, WIN 18446 would simultaneously inhibit ALDH2 (IC50 = 229 nM), introducing a confounding variable. [1] Procurement of DAR for ocular target validation studies ensures that observed effects on refractive error development can be cleanly attributed to RALDH2/ATRA pathway modulation. [1]

Simultaneous Triple-RALDH Isoform Knockdown in Developmental Biology

Embryonic development depends on spatially and temporally regulated ATRA synthesis by all three RALDH isoforms. [1] DAR is the only compound that simultaneously inhibits RALDH1, RALDH2, and RALDH3 at nanomolar concentrations (IC50 = 434.70, 55.00, and 161.27 nM, respectively), enabling chemical-genetic interrogation of total developmental ATRA synthesis with a single agent. [2] Isoform-selective alternatives (NCT-505 for ALDH1A1, CM121 for ALDH1A2) each address only one isoform and cannot recapitulate the pan-RALDH blockade achievable with DAR. [3] This makes DAR the reagent of choice for developmental biologists seeking to chemically phenocopy vitamin A deficiency or RALDH loss-of-function across all three isoforms simultaneously. [2]

Cancer Stem Cell ALDH Activity Profiling with Clean RALDH Discrimination

ALDH activity measured by Aldefluor assay is a widely used cancer stem cell marker, but the assay cannot distinguish among the 19 ALDH isoforms. [1] DEAB is the standard negative control, yet it inhibits ALDH1A2, ALDH2, and ALDH7A1 non-selectively. [1] DAR provides a clean tool to assign the RALDH-specific component of Aldefluor signal: it inhibits RALDH1/2/3 with defined IC50 values and has zero activity against ALDH2. [2] In cellular assays, DAR inhibits ATRA synthesis with an IC50 of 187 nM while exhibiting cytotoxicity only at >2.9 µM, providing a >15-fold window for ALDH1A-specific pharmacological profiling without cytotoxicity confounding. [2] Procurement of DAR alongside isoform-selective probes enables deconvolution of the RALDH contribution to total ALDH activity in cancer stem cell populations. [2]

Male Contraceptive Research Requiring RALDH2 Inhibition Without ALDH2-Mediated Ethanol Intolerance

RALDH2-mediated testicular ATRA synthesis is required for spermatogenesis, and WIN 18446 was investigated as a male contraceptive but abandoned due to disulfiram-ethanol reactions caused by ALDH2 co-inhibition. [1] DAR inhibits RALDH2 with an IC50 of 55 nM while exhibiting no ALDH2 inhibition at up to 100 µM — a selectivity profile that uncouples the desired anti-spermatogenic effect from ethanol intolerance. [2] In cellular target engagement assays, DAR suppresses ATRA synthesis by 93% at 2 µM in RALDH2-expressing cells. [2] For research programs revisiting RALDH2 as a contraceptive target, DAR provides the only tool compound that can test the RALDH2-dependence of spermatogenesis without the confounding liability of ALDH2 inhibition that derailed clinical development of WIN 18446. [1] [2]

Quote Request

Request a Quote for Dichloro-all-trans-retinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.